molecular formula C23H20N4O4 B15103562 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B15103562
M. Wt: 416.4 g/mol
InChI Key: KMOYIOXOGOQKQS-UHFFFAOYSA-N
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Description

This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with anthranilic acid to form the quinazoline core. This intermediate is then subjected to further reactions, including acylation and cyclization, to introduce the pyridinylmethyl group and the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thidiazuron (TDZ): A well-known inhibitor of cytokinin oxidase/dehydrogenase.

    3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: A compound with similar structural features and potential biological activities.

Uniqueness

3-(2,5-Dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C23H20N4O4/c1-30-17-4-6-21(31-2)20(12-17)27-14-26-19-11-16(3-5-18(19)23(27)29)22(28)25-13-15-7-9-24-10-8-15/h3-12,14H,13H2,1-2H3,(H,25,28)

InChI Key

KMOYIOXOGOQKQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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